(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
Brand Name:
Vulcanchem
CAS No.:
128811-48-3
VCID:
VC21245014
InChI:
InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7H,5-6H2,1-4H3/t7-/m1/s1
SMILES:
CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OC
Molecular Formula:
C11H17NO5
Molecular Weight:
243.26 g/mol
(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
CAS No.: 128811-48-3
Cat. No.: VC21245014
Molecular Formula: C11H17NO5
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128811-48-3 |
|---|---|
| Molecular Formula | C11H17NO5 |
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7H,5-6H2,1-4H3/t7-/m1/s1 |
| Standard InChI Key | FNTAOUUEQHKLIU-SSDOTTSWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@H](CCC1=O)C(=O)OC |
| SMILES | CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator